Cas no 1805265-08-0 (4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid)

4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid
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- Inchi: 1S/C7H5ClF2N2O2/c8-2-1-12-5(7(13)14)3(4(2)11)6(9)10/h1,6H,(H2,11,12)(H,13,14)
- InChI Key: PWTWDJXZZLVTQP-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=O)O)C(C(F)F)=C1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 230
- Topological Polar Surface Area: 76.2
- XLogP3: 1.3
4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A025020520-500mg |
4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid |
1805265-08-0 | 97% | 500mg |
$960.40 | 2022-04-01 | |
Alichem | A025020520-1g |
4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid |
1805265-08-0 | 97% | 1g |
$1,696.80 | 2022-04-01 |
4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid Related Literature
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on 4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid
Introduction to 4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid (CAS No. 1805265-08-0)
4-Amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid, identified by the CAS number 1805265-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and synthetic utility. The presence of multiple functional groups, including an amino group, a chloro substituent, and a difluoromethyl moiety, makes this molecule a versatile intermediate in the development of novel chemical entities.
The structural features of 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid contribute to its unique reactivity and potential applications. The amino group at the 4-position provides a site for further functionalization, enabling the synthesis of more complex derivatives. The chloro substituent at the 5-position can participate in nucleophilic substitution reactions, while the difluoromethyl group introduces electron-withdrawing effects and enhances metabolic stability, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives. The compound 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid has been investigated for its potential role in various therapeutic areas. One of the most promising applications is in the development of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their overactivity is often associated with disease states. By targeting these enzymes, 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid derivatives have shown promise in disrupting aberrant signaling networks.
Furthermore, the compound has been studied for its antimicrobial properties. The combination of an amino group and a difluoromethyl substituent can enhance binding affinity to bacterial enzymes, leading to the development of novel antibiotics. This is particularly relevant in the context of rising antibiotic resistance, where new chemical scaffolds are needed to combat resistant strains of bacteria. Research has demonstrated that derivatives of 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid can inhibit bacterial growth by interfering with essential metabolic processes.
The agrochemical industry has also benefited from the exploration of this compound. Pyridine derivatives are commonly used as intermediates in the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The specific functional groups present in 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid make it a valuable building block for designing compounds that exhibit high selectivity and efficacy. This is crucial for developing environmentally sustainable agricultural practices that minimize crop damage while protecting non-target organisms.
Advances in synthetic chemistry have enabled more efficient methods for producing 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid, making it more accessible for research purposes. Modern techniques such as flow chemistry and catalytic processes have improved yield and purity, reducing costs and environmental impact. These innovations are facilitating faster discovery and development cycles in pharmaceuticals and agrochemicals.
The computational modeling of 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid has also played a significant role in understanding its interactions with biological targets. Molecular docking studies have been used to predict how this compound binds to proteins involved in disease pathways. These predictions guide experimental design and help optimize lead compounds for clinical trials. The integration of computational methods with traditional wet chemistry approaches has accelerated the pace of drug discovery significantly.
In conclusion, 4-amino-5-chloro-3-(difluoromethyl)pyridine-2-carboxylic acid (CAS No. 1805265-08-0) is a multifunctional compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound will likely remain at the forefront of chemical innovation.
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